N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide
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Overview
Description
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide is a complex organic compound that features a benzofuran ring, a methoxyethyl group, and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide typically involves multiple steps, starting with the preparation of the benzofuran ring. One common method involves the cyclization of ortho-hydroxyaryl ketones with aldehydes under acidic conditions . The methoxyethyl group can be introduced via an alkylation reaction using methoxyethyl halides in the presence of a base . The final step involves the coupling of the benzofuran derivative with the trifluoromethylphenyl group through an amide bond formation, which can be achieved using standard peptide coupling reagents such as EDCI or DCC .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and alkylation steps, as well as the development of more efficient catalysts for the amide bond formation .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas over palladium on carbon (Pd/C) is a typical reducing agent.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring typically yields benzofuran-2,3-dione derivatives, while reduction of a nitro group yields the corresponding amine .
Scientific Research Applications
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects . The exact molecular pathways involved would require further investigation through experimental studies .
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds with similar benzofuran structures may exhibit similar chemical and biological properties.
Methoxyethyl derivatives: Compounds with methoxyethyl groups may have similar reactivity and applications.
Trifluoromethylphenyl derivatives: Compounds with trifluoromethylphenyl groups may share similar properties and uses.
Uniqueness
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide is unique due to the combination of its structural features, which may confer distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N'-[3-(trifluoromethyl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O4/c1-28-17(16-9-12-5-2-3-8-15(12)29-16)11-24-18(26)19(27)25-14-7-4-6-13(10-14)20(21,22)23/h2-10,17H,11H2,1H3,(H,24,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDLLKWOSCRKFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NC1=CC=CC(=C1)C(F)(F)F)C2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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